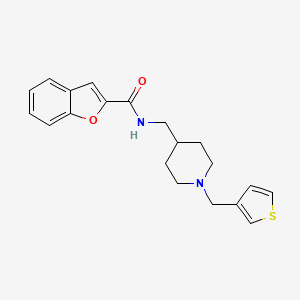

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran-2-carboxamide moiety linked via a methyl group to a piperidine ring, which is further substituted at the 1-position with a thiophen-3-ylmethyl group. This structure combines aromatic heterocycles (benzofuran and thiophene) with a piperidine scaffold, a motif common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c23-20(19-11-17-3-1-2-4-18(17)24-19)21-12-15-5-8-22(9-6-15)13-16-7-10-25-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHIOZYBCAWSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of cyclization reactions, often starting from simple amines and aldehydes.

Attachment of the Thiophene Group: The thiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.

Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving phenol derivatives and aldehydes.

Final Coupling Reaction: The final step involves coupling the benzofuran core with the piperidine-thiophene intermediate using amide bond formation techniques, typically employing reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl group of the benzofuran core using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the thiophene and piperidine moieties.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran and piperidine can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A review highlighted the antibacterial efficacy of related benzofuran derivatives against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These studies suggest that modifications to the piperidine structure can enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Neurological Applications

There is emerging interest in the neurological applications of this compound, particularly in the context of neurodegenerative diseases. Some studies suggest that compounds with similar structures may have neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Pain Management

Given its structural features, this compound may also exhibit analgesic properties. Research into piperidine derivatives has shown promise in modulating pain pathways, suggesting that this compound could be explored further for pain management therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups based on evidence: fentanyl derivatives , benzofuran/piperidine hybrids , and heterocyclic carboxamides . Key comparisons are summarized below.

Fentanyl Derivatives

Fentanyl analogs in the evidence share the piperidine-4-ylmethylcarboxamide backbone but differ in substituents:

Comparison with Target Compound :

- The target compound replaces the phenylacetamide group in fentanyl derivatives with a benzofuran-2-carboxamide, likely altering receptor selectivity.

- The thiophen-3-ylmethyl substituent (vs. phenethyl in fentanyl analogs) introduces steric and electronic differences that could modulate potency or pharmacokinetics .

Benzofuran/Piperidine Hybrids

includes a structurally related compound:

Comparison with Target Compound :

- Both compounds retain benzofuran-2-carboxamide, suggesting shared synthetic routes or receptor-targeting strategies.

Heterocyclic Carboxamides

Non-opioid heterocyclic carboxamides in the evidence highlight structural diversity:

Comparison with Target Compound :

Research Implications and Limitations

- Structural Activity Relationships (SAR) : The piperidine-4-ylmethylcarboxamide scaffold is versatile, with substituents dictating receptor affinity and pharmacokinetics. Thiophene and benzofuran moieties may confer unique binding profiles compared to phenyl or naphthyridine groups.

- Data Gaps: No direct pharmacological data for the target compound were found in the evidence. Further studies are needed to confirm its target receptor(s), potency, and toxicity.

- Regulatory Context : Many analogs (e.g., thiophene fentanyl) are controlled substances, underscoring the importance of substituent-driven safety evaluations .

Biological Activity

The compound N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a benzofuran moiety, which is known for its diverse pharmacological properties.

- Piperidine Ring : The piperidine component contributes to the compound's interaction with biological targets.

- Thiophene Substituent : The presence of a thiophene ring enhances the lipophilicity and potential receptor binding capabilities.

Molecular Formula

Molecular Weight

The molecular weight of the compound is approximately 300.41 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related compounds, several derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells. For example:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.2 | MIA PaCa2 (Pancreatic) |

| Compound B | 3.8 | HCT116 (Colon) |

| This compound | TBD | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as GSK3β, which plays a crucial role in cell proliferation and apoptosis.

- Induction of Apoptosis : The compound may promote apoptotic pathways in cancer cells, leading to programmed cell death.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways that are dysregulated in cancer.

Antiviral Activity

N-Heterocycles, including benzofuran derivatives, have been explored for their antiviral properties. Preliminary data suggest that compounds structurally similar to this compound may inhibit viral replication by targeting viral polymerases or proteases.

Example Study

A study highlighted that certain benzofuran derivatives showed significant antiviral activity against Hepatitis C Virus (HCV), with IC50 values ranging from 0.20 to 0.35 μM . While specific data for our compound is pending, these findings suggest a promising avenue for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) coupling of benzofuran-2-carboxylic acid with a piperidine-thiophene intermediate and (2) reductive amination or nucleophilic substitution. For example, analogous compounds (e.g., piperidine-linked benzofuran carboxamides) are synthesized using EDCI/HOBt-mediated amide bond formation, achieving yields of 45–85% depending on solvent polarity and catalyst optimization . Purification via flash chromatography (silica gel, CHCl₃/MeOH gradients) is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include aromatic protons (δ 6.8–8.7 ppm for benzofuran and thiophene moieties) and piperidine methylene protons (δ 2.3–3.5 ppm). Coupling constants (J = 5.6–8.0 Hz) confirm stereochemistry .

- HPLC : Purity validation (≥98%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 425.91 for analogous structures) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening should include:

- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC determination) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given structural similarity to piperazine-based ligands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific targets?

- Methodological Answer :

- Core Modifications : Replace thiophene with furan or pyridine to assess electronic effects on receptor binding .

- Side-Chain Variants : Introduce substituents (e.g., halogens, methoxy groups) on the benzofuran ring to enhance metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with GPCRs or kinases .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- ADME Profiling : Assess bioavailability via hepatic microsomal stability assays and Caco-2 permeability tests to identify metabolic liabilities .

- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to improve solubility and reduce plasma protein binding .

- Species-Specific Metabolism : Compare CYP450 metabolism in human vs. rodent liver microsomes to explain efficacy disparities .

Q. How can in vivo toxicity be systematically evaluated during preclinical development?

- Methodological Answer :

- Acute Toxicity : Single-dose studies in rodents (OECD 423) to determine LD₅₀ and organ-specific histopathology .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow cells .

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology) to assess arrhythmia risk .

Data-Driven Research Challenges

Q. What computational tools are effective for predicting metabolic pathways and potential drug-drug interactions?

- Methodological Answer :

- Software : Use Schrödinger’s QikProp for logP and CYP450 inhibition predictions.

- Databases : Leverage PubChem BioAssay data to cross-reference similar compounds’ ADME profiles .

- Machine Learning : Train models on ChEMBL datasets to predict clearance rates and metabolite formation .

Q. How can crystallographic data enhance understanding of this compound’s solid-state properties?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolve bond lengths/angles (e.g., piperidine ring puckering) to correlate with conformational stability .

- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms with improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.